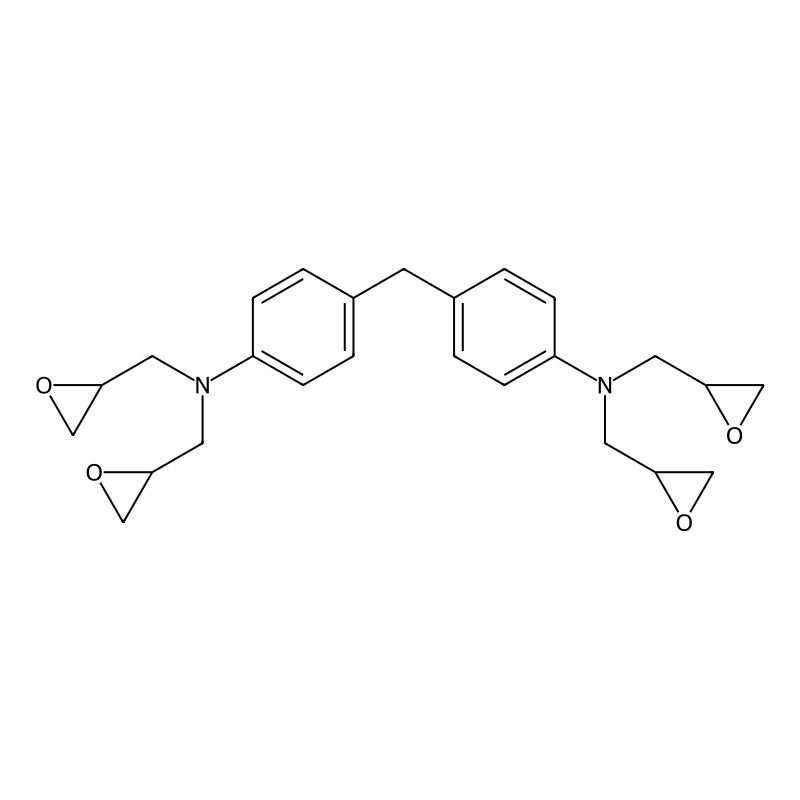

4,4'-Methylenebis(N,N-diglycidylaniline)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Functional Polymers:

4,4'-Methylenebis(N,N-diglycidylaniline) (also known as bis(4-glycidylamino)phenylmethane) serves as a crucial precursor in the synthesis of various functional polymers with diverse applications. One notable example involves its role in creating poly(hexamethylene biguanide) based polymer networks []. These networks exhibit catalytic activity for transesterification reactions, a process relevant for biodiesel production from vegetable oils [].

4,4'-Methylenebis(N,N-diglycidylaniline) is a synthetic organic compound characterized by its unique structure, which includes two N,N-diglycidylaniline groups linked by a methylene bridge. Its molecular formula is C25H30N2O4, and it has a molar mass of 422.52 g/mol. This compound appears as a clear liquid with a light yellow to brown color and has a density of 1.15 g/mL at 25°C. It is known for its high viscosity, ranging from 1500 to 3000 mPa·s at room temperature, making it suitable for various industrial applications .

The biological activity of 4,4'-Methylenebis(N,N-diglycidylaniline) has raised concerns due to its potential toxicity. It may cause skin sensitization upon contact and is classified as toxic to aquatic organisms, suggesting that it may have long-term adverse effects on the environment. Safety data indicate that protective measures should be taken when handling this compound to mitigate risks associated with exposure .

The synthesis of 4,4'-Methylenebis(N,N-diglycidylaniline) typically involves the reaction of N,N-diglycidylaniline with formaldehyde or other methylene donors under controlled conditions. This process can be conducted through several methods:

- Direct Reaction: Mixing N,N-diglycidylaniline with formaldehyde in the presence of a catalyst.

- Condensation Reaction: Utilizing an acidic catalyst to promote the condensation between aniline derivatives and formaldehyde.

- Epoxidation: Subjecting aniline derivatives to epoxidation reactions followed by methylene bridging.

These methods allow for the fine-tuning of properties such as viscosity and reactivity based on the desired application .

4,4'-Methylenebis(N,N-diglycidylaniline) finds extensive use in various fields:

- Composite Materials: Serves as a matrix resin for fiber composites due to its excellent fiber impregnation and long pot life.

- Adhesives: Used in high-temperature resistant adhesives for automotive and aerospace applications.

- Coatings: Provides corrosion resistance in coatings for industrial equipment.

- Electrical Insulation: Employed in electrical and electronic applications due to its dielectric properties .

Interaction studies involving 4,4'-Methylenebis(N,N-diglycidylaniline) focus on its reactivity with various curing agents and fillers. Research indicates that its interaction with amine hardeners significantly influences the mechanical properties of cured resins. Additionally, studies on its environmental interactions highlight concerns regarding leaching into water systems and potential bioaccumulation, necessitating careful handling and disposal practices .

Several compounds share structural similarities with 4,4'-Methylenebis(N,N-diglycidylaniline), each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 4,4'-Diaminodiphenylmethane | C13H14N2 | Used in epoxy formulations but less viscous |

| N,N-Diglycidylaniline | C15H16N2O2 | Lower molecular weight; more reactive |

| Tetraglycidyl-4,4'-methylenedianiline | C29H34N2O6 | Higher glycidyl content; used for specialized coatings |

| Bisphenol A diglycidyl ether | C21H22O4 | Common epoxy resin; lower viscosity than 4,4' compound |

The uniqueness of 4,4'-Methylenebis(N,N-diglycidylaniline) lies in its dual glycidyl functionality combined with the methylene bridge, which enhances its cross-linking ability compared to other similar compounds. This characteristic makes it particularly valuable in applications requiring robust mechanical properties and thermal stability .

Physical Description

XLogP3

UNII

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H341 (65.87%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H411 (98.56%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Miscellaneous manufacturing

Oil and gas drilling, extraction, and support activities

Paint and coating manufacturing

Plastics product manufacturing

Transportation equipment manufacturing

2-Oxiranemethanamine, N,N'-(methylenedi-4,1-phenylene)bis[N-(2-oxiranylmethyl)-: ACTIVE